molecular formula C9H6F13I B1306073 2-Iodo-1H,1H,1H,2H,3H,3H-perfluorononane CAS No. 38550-34-4

2-Iodo-1H,1H,1H,2H,3H,3H-perfluorononane

Cat. No.: B1306073
CAS No.: 38550-34-4
M. Wt: 488.03 g/mol
InChI Key: REPFTMOJFHVIBT-UHFFFAOYSA-N
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Description

2-Iodo-1H,1H,1H,2H,3H,3H-perfluorononane is a highly fluorinated organic compound with the molecular formula C9H6F13I. It is characterized by the presence of multiple fluorine atoms and an iodine atom, making it a perfluorinated iodide. This compound is known for its unique chemical properties, including high thermal stability and resistance to chemical reactions, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-1H,1H,1H,2H,3H,3H-perfluorononane typically involves the iodination of a perfluorinated alkane. One common method is the reaction of perfluorinated nonane with iodine in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as acetonitrile or dichloromethane to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-1H,1H,1H,2H,3H,3H-perfluorononane undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form perfluorinated alkanes with fewer fluorine atoms.

    Oxidation Reactions: Oxidation can lead to the formation of perfluorinated carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or ammonia in the presence of a solvent like ethanol are commonly used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are employed.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

Major Products Formed

    Substitution Reactions: Products include perfluorinated alcohols, amines, and other functionalized derivatives.

    Reduction Reactions: Products include perfluorinated alkanes with varying degrees of fluorination.

    Oxidation Reactions: Products include perfluorinated carboxylic acids and other oxidized compounds.

Scientific Research Applications

2-Iodo-1H,1H,1H,2H,3H,3H-perfluorononane has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in the synthesis of other perfluorinated compounds and as a building block for complex organic molecules.

    Biology: Investigated for its potential use in imaging and diagnostic techniques due to its unique fluorine content.

    Medicine: Explored for its potential use in drug delivery systems and as a contrast agent in medical imaging.

    Industry: Utilized in the production of fluorinated surfactants, lubricants, and coatings due to its chemical stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-Iodo-1H,1H,1H,2H,3H,3H-perfluorononane is primarily related to its high fluorine content and the presence of the iodine atom. The fluorine atoms create a highly electronegative environment, which influences the compound’s reactivity and interactions with other molecules. The iodine atom can participate in various chemical reactions, such as substitution and reduction, allowing the compound to be modified for specific applications. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes.

Comparison with Similar Compounds

2-Iodo-1H,1H,1H,2H,3H,3H-perfluorononane can be compared with other perfluorinated iodides, such as:

    1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane: Similar structure but with one fewer carbon atom, leading to slightly different chemical properties and reactivity.

    1-Iodo-1H,1H,2H,2H-perfluorodecane: Contains fewer fluorine atoms and a different arrangement of carbon and fluorine atoms, resulting in different applications and reactivity.

    4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecyl iodide: Longer carbon chain and higher fluorine content, leading to increased stability and different industrial applications.

The uniqueness of this compound lies in its specific combination of fluorine and iodine atoms, which imparts distinct chemical properties and makes it valuable for specialized applications in various fields.

Properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-iodononane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F13I/c1-3(23)2-4(10,11)5(12,13)6(14,15)7(16,17)8(18,19)9(20,21)22/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REPFTMOJFHVIBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F13I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70880412
Record name 1-(Perfluorohexyl)-2-iodopropane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

488.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38550-34-4
Record name 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodononane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38550-34-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodononane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038550344
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(Perfluorohexyl)-2-iodopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70880412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-iodononane
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